molecular formula C11H15N3 B2697544 N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 1528561-68-3

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No. B2697544
CAS RN: 1528561-68-3
M. Wt: 189.262
InChI Key: IXFGQWMUFKRUGF-UHFFFAOYSA-N
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Description

“N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine” is a chemical compound with the IUPAC name 5,6,7,8-tetrahydro-4-quinazolinamine . It has a molecular weight of 149.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11) . This indicates that the compound has a tetrahydroquinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperazine ring .

Scientific Research Applications

Medicinal Chemistry

Piperazine-Fused Triazoles: N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine serves as a valuable building block for piperazine-fused triazoles. Researchers have elaborated on approaches relevant to medicinal chemistry using the [1,2,4]triazolo[4,3-a]pyrazine platform. These methods allow quick and multigram access to derivatives, starting from readily available reagents. The resulting triazolopyrazine library exhibits diverse substituents at position 3, with potential applications in drug-oriented synthesis .

Organic Synthesis

Chiral Enantioenriched Cyclopropyl Ethers and Amines: The compound can be used for the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. This process yields enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives. These densely substituted cyclopropyl compounds possess three stereogenic carbon atoms in a small cycle, making them intriguing targets for synthetic chemists .

Plant Hormone Analogues

Indole Derivatives: Indole-3-acetic acid (IAA) is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole, including N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine, exhibit diverse biological and clinical activities. While IAA itself is not directly related to this compound, the broader class of indole derivatives has significant pharmacological potential .

properties

IUPAC Name

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-4-10-9(3-1)11(13-7-12-10)14-8-5-6-8/h7-8H,1-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFGQWMUFKRUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine

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